molecular formula C21H23N3O4S B612060 Obatoclax mesylate CAS No. 803712-79-0

Obatoclax mesylate

Cat. No. B612060
CAS RN: 803712-79-0
M. Wt: 413.49002
InChI Key: ZFKXDVMHNXPEIY-PEZBNFGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Obatoclax mesylate, also known as GX15-070, is an experimental drug for the treatment of various types of cancer . It was discovered by Gemin X, which was acquired by Cephalon, which has since been acquired by Teva Pharmaceuticals .


Synthesis Analysis

Obatoclax was developed from a lead compound identified in a functional screen of natural compounds that detected disruption of protein–protein interactions between members of the BCL-2 family .


Molecular Structure Analysis

The molecular formula of Obatoclax mesylate is C21H23N3O4S . Its exact mass is 317.15 and its molecular weight is 413.490 .


Chemical Reactions Analysis

Obatoclax is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim .


Physical And Chemical Properties Analysis

Obatoclax mesylate is a hydrophobic small molecule that potently inhibits BCL-2 family proteins by binding to the BH3-binding site of BCL-2 and other related BCL-2 family members (including BCL-XL, MCL-1, A1, and BCL-B) .

Scientific Research Applications

Mechanism of Action

Target of Action

Obatoclax mesylate, also known as GX15-070, is an experimental drug primarily designed to target and inhibit the Bcl-2 family of proteins . The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, a process of programmed cell death. The family includes both pro-apoptotic and anti-apoptotic members. Obatoclax mesylate specifically binds to the anti-apoptotic Bcl-2 proteins .

Mode of Action

The interaction of Obatoclax mesylate with its targets results in the inhibition of the anti-apoptotic Bcl-2 proteins . This inhibition disrupts the ability of these proteins to interact with pro-apoptotic proteins . As a result, it induces apoptosis in cancer cells, thereby preventing tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by Obatoclax mesylate is the intrinsic pathway of apoptosis . This pathway is triggered by the release of apoptogenic factors in the mitochondria. The Bcl-2 family of proteins, the target of Obatoclax mesylate, is a main regulator of this pathway . By inhibiting the anti-apoptotic Bcl-2 proteins, Obatoclax mesylate allows the pro-apoptotic proteins to induce apoptosis, leading to cell death .

Pharmacokinetics

This has precluded the use of many classical drug-target interaction assays for its study . It is known that obatoclax mesylate can rapidly and completely partition into liposomal lipid but also rapidly exchange between liposome particles .

Result of Action

The primary result of Obatoclax mesylate’s action is the induction of apoptosis in cancer cells . This leads to the prevention of tumor growth . In addition, Obatoclax mesylate has been found to induce autophagy-dependent cell death and target cyclin D1 for proteasomal degradation .

Action Environment

The action, efficacy, and stability of Obatoclax mesylate can be influenced by various environmental factors. For instance, the compound’s insolubility has been an issue in the development of the drug This could potentially affect its bioavailability and hence its efficacy

Safety and Hazards

The most common adverse effect of Obatoclax is transient neurotoxicity . Safety precautions include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation .

Future Directions

Emerging evidence from ongoing preclinical and clinical investigations suggests that the full potential of Obatoclax mesylate as a novel anticancer agent may be realized in rational combination treatments, and when guided by molecular predictors of therapeutic response .

properties

IUPAC Name

(2Z)-2-[(5Z)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17-,19-10-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAGBRFUYHSUHA-LZOXOEDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1)/C=C\2/C(=C/C(=C/3\C=C4C=CC=CC4=N3)/N2)OC)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

803712-79-0
Record name 803712-79-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OBATOCLAX MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39200FJ43J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.